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Introduction

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell
survival, and apoptosis.[1] It is a proto-oncogene primarily involved in signal transduction
pathways initiated by cytokines.[1] The expression of Pim-1 is regulated by the JAK/STAT
signaling pathway.[2] Due to its involvement in numerous human cancers, including prostate
cancer and various hematopoietic malignancies, Pim-1 has emerged as a significant target for
cancer drug discovery.[1][2] Assays that accurately measure the enzymatic activity of Pim-1 are
essential for screening and characterizing potential inhibitors in a high-throughput format.

This document provides a detailed protocol for a Pim-1 kinase activity assay using the ADP-
Glo™ Kinase Assay technology. This luminescent assay format is highly sensitive, robust, and
amenable to automation, making it ideal for drug development applications.[3][4]

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent method that quantifies the amount of adenosine
diphosphate (ADP) produced during a kinase reaction.[5] The assay is performed in two steps.
First, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is
depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to
convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in
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a luciferase/luciferin reaction to produce a light signal that is directly proportional to the Pim-1
kinase activity.[6][7]

Pim-1 Signaling Pathway

Pim-1 is a downstream effector of various cytokine signaling pathways. Its transcription is
primarily activated by the JAK/STAT pathway. Once expressed, Pim-1 phosphorylates a range
of downstream substrates that regulate cell survival and proliferation. It can also participate in a
negative feedback loop by phosphorylating SOCS proteins, which are inhibitors of JAK/STAT
signaling.[2][8]
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Pim-1 is activated by the JAK/STAT pathway and regulates cell survival.
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Experimental Workflow

The experimental workflow is a sequential, "add-and-read" process, making it highly suitable
for automated high-throughput screening (HTS). The process involves initiating the kinase
reaction, stopping it while simultaneously depleting excess ATP, and finally detecting the
generated ADP through a luminescent reaction.[5][7]

Step 1: Kinase Reaction Step 2: Stop & ATP Depletion Step 3: ADP Detection Read
(Pim-1, Substrate, ATP, Inhibitor) ! Add ADP-Glo™ Reagent P-| Add Kinase Detection Reagent T —
Incubate 60 min @ RT Incubate 40 min @ RT Incubate 30 min @ RT

Click to download full resolution via product page

The ADP-Glo™ assay workflow consists of three main steps.

Materials and Reagents

Reagent Example Supplier Catalog Number
ADP-Glo™ Kinase Assay Promega V9101
Recombinant Human Pim-1

Kinase Promega V4032
Pim-1 Substrate (e.g., S6Ktide) BPS Bioscience 79884
ATP, Ultra Pure Promega V9151
Tris-HCI Sigma-Aldrich T5941
MgCl2 Sigma-Aldrich M8266
Bovine Serum Albumin (BSA) Sigma-Aldrich A7906
Dithiothreitol (DTT) Sigma-Aldrich D9779
DMSO Sigma-Aldrich D8418
384-well low-volume, solid Corning 3572

white plates

Experimental Protocol
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This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5
HL.[5]

Reagent Preparation

1X Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgClz, 0.1 mg/mL
BSA, and 50 uM DTT.[5] Store in aliquots at -20°C.

2X ATP/Substrate Mix: In 1X Kinase Buffer, prepare a solution containing the desired
concentration of ATP (e.g., 50 uM) and Pim-1 substrate (e.g., 0.4 pg/uL S6Ktide). The final
concentration in the 5 pL reaction will be half of this (e.g., 25 uM ATP, 0.2 ug/pL substrate).

2X Pim-1 Enzyme Solution: Dilute the Pim-1 enzyme stock in 1X Kinase Buffer to a 2X
working concentration (e.g., 20 ng/pL, for a final concentration of 10 ng/uL). The optimal
enzyme concentration should be determined empirically by performing an enzyme titration
(see Table 1).

Test Compound (Inhibitor) Preparation: Prepare serial dilutions of test compounds in 100%
DMSO. Then, dilute these stocks into 1X Kinase Buffer to create a 5X final concentration
with a constant DMSO concentration (e.g., 5%).

Assay Procedure

The total reaction volume is 20 pL, composed of the kinase reaction, ADP-Glo™ Reagent, and

Kinase Detection Reagentin a 1:1:2 ratio.[9]

Add Inhibitor/Vehicle: To the wells of a 384-well plate, add 1 pL of the 5X test compound or
vehicle (e.g., 5% DMSO in 1X Kinase Buffer).

Add Enzyme: Add 2 uL of the 2X Pim-1 enzyme solution to each well.

Initiate Kinase Reaction: Add 2 pL of the 2X ATP/Substrate mix to each well to start the
reaction.

Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.[5]

Stop Reaction and Deplete ATP: Add 5 puL of ADP-Glo™ Reagent to each well. Mix and
incubate at room temperature for 40 minutes.[5][7]
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e Detect ADP: Add 10 pL of Kinase Detection Reagent to each well. Mix and incubate at room
temperature for 30-60 minutes.[5][7]

» Measure Luminescence: Read the plate using a plate-reading luminometer with an
integration time of 0.5-1 second per well.[5]

Data Analysis
o Calculate Percent Inhibition: The activity of Pim-1 is proportional to the relative light units

(RLU) measured.

o Percent Inhibition = 100 x (1 - (RLUinhibitor - RLUbackground) / (RLUvehicle -
RLUbackground))

o RLUbackground is the signal from a no-enzyme control.

o Determine ICso Values: Plot the percent inhibition against the logarithm of the inhibitor
concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to
determine the ICso value, which is the concentration of inhibitor that causes 50% inhibition of
kinase activity.

Representative Data
Pim-1 Enzyme Titration

An enzyme titration is performed to determine the optimal amount of kinase that produces a
robust signal within the linear range of the assay.
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Pim-1 per reaction RLU (Relative Light . % ATP to ADP
(ng) Units) S/B Ratio Conversion
200 802,297 89 35%

100 521,833 58 22%

50 380,665 42 16%

25 223,647 25 9%

13 120,512 13 4%

0 (background) 9,023 1 0%

Data adapted from
Promega Corporation
application note.[5] A
concentration of 10-25
ng per reaction is
often suitable for

inhibitor screening.

Inhibitor Potency (ICso) Determination

The assay can be used to determine the potency of various small molecule inhibitors against
Pim-1 kinase.
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Compound ICs0 (NM) Reference
Staurosporine 2.6-437.1 [5][10]
AZD1208 0.4 [11]
SGI-1776 7 [12]
SMI-4a 17 [11]
TCSPIM-11 50 [11]
Hispidulin 2,710 [11]

ICs0 values can vary based on
assay conditions, such as ATP

concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15614906#experimental-protocol-for-pim-1-kinase-
activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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